molecular formula C13H21NO B2393891 2-[(4-Ethylbenzyl)amino]butan-1-ol CAS No. 869943-84-0

2-[(4-Ethylbenzyl)amino]butan-1-ol

Cat. No. B2393891
CAS RN: 869943-84-0
M. Wt: 207.317
InChI Key: YXLLTTFIVZPEAW-UHFFFAOYSA-N
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Description

2-[(4-Ethylbenzyl)amino]butan-1-ol is an organic compound with the molecular formula C13H21NO . It has an average mass of 207.312 Da and a monoisotopic mass of 207.162308 Da .


Synthesis Analysis

The synthesis of similar compounds often involves reactions at the benzylic position, which is the carbon atom next to the aromatic ring . For example, free radical bromination of alkyl benzenes can be used to introduce a bromine atom at the benzylic position . Substitutions at the benzylic position can be either SN1 or SN2, depending on the degree of substitution .


Molecular Structure Analysis

The molecular structure of 2-[(4-Ethylbenzyl)amino]butan-1-ol can be analyzed using spectroscopic techniques. For instance, Infrared (IR) spectroscopy can be used to identify functional groups present in the molecule . The presence of broad peaks around 3400 cm-1 in the IR spectrum would indicate the presence of O-H groups . Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the hydrogen atoms in the molecule .

Safety and Hazards

The safety data sheet for a similar compound, butanol, indicates that it is a flammable liquid and vapor. It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to use this compound only in a well-ventilated area, away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

2-[(4-ethylphenyl)methylamino]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-3-11-5-7-12(8-6-11)9-14-13(4-2)10-15/h5-8,13-15H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLLTTFIVZPEAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(CC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Ethylbenzyl)amino]butan-1-ol

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